molecular formula C22H26N8O4 B3557467 ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE

ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE

Cat. No.: B3557467
M. Wt: 466.5 g/mol
InChI Key: WNUDZKBTTIKVLD-UHFFFAOYSA-N
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Description

ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of triazine, triazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of morpholine groups. The final steps involve the formation of the triazole ring and the esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazine or triazole rings, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Triazine derivatives: These compounds share the triazine core and may have similar chemical properties and reactivity.

    Triazole derivatives: Compounds with the triazole ring can exhibit similar biological activities.

    Morpholine-containing compounds: These compounds may have similar pharmacological properties due to the presence of the morpholine group.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O4/c1-2-34-19(31)18-17(16-6-4-3-5-7-16)26-27-30(18)22-24-20(28-8-12-32-13-9-28)23-21(25-22)29-10-14-33-15-11-29/h3-7H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUDZKBTTIKVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE

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